molecular formula C₁₆H₁₆D₄O₆ B1162834 Mono-7-carboxyheptyl Phthalate-d4

Mono-7-carboxyheptyl Phthalate-d4

Cat. No.: B1162834
M. Wt: 312.35
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-7-carboxyheptyl Phthalate-d4 is a deuterated analog of mono-7-carboxyheptyl phthalate, a metabolite of phthalate esters such as di(heptyl) phthalate. This compound is specifically designed for use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its deuterated form (four deuterium atoms) ensures minimal interference with non-deuterated analytes, enabling precise quantification of phthalate metabolites in biological and environmental samples . The structure includes a carboxylic acid group (-COOH) on a seven-carbon alkyl chain (heptyl), distinguishing it from simpler phthalate derivatives.

Properties

Molecular Formula

C₁₆H₁₆D₄O₆

Molecular Weight

312.35

Synonyms

1,2-Benzenedicarboxylic Acid 1-(7-carboxyheptyl) Ester-d4;  _x000B_1,2-Benzenedicarboxylic Acid Mono(7-carboxyheptyl) Ester-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Mono-7-carboxyheptyl Phthalate-d4 and structurally related deuterated phthalates:

Compound Name Structural Features Molecular Weight Primary Application Key References
This compound Carboxylic acid (-COOH) on heptyl chain; four deuterium atoms ~330.3 (estimated) Biomarker quantification in urine/serum; environmental metabolite tracing
Diethyl Phthalate-d4 Ethyl ester groups; four deuterium atoms 180.2 Internal standard for GC-MS analysis of phthalates in textiles/polymers
Dibutyl Phthalate-d4 (DBP-d4) Butyl ester groups; four deuterium atoms 286.3 Quantification of DBP in consumer products via GC-MS
Mono-Methyl Phthalate-d4 Methyl ester and free carboxylic acid; four deuterium atoms 184.2 Urinary metabolite analysis of dimethyl phthalate
Dinonyl Phthalate-d4 Nonyl ester groups; four deuterium atoms 422.6 Environmental analysis of plasticizers in water/soil

Analytical Performance

  • Retention Behavior: this compound’s polar carboxylic acid group increases its retention time in reversed-phase LC compared to non-polar esters like dinonyl phthalate-d4 . This polarity aligns it with urinary metabolites, unlike deuterated parent phthalates (e.g., DBP-d4), which elute earlier in GC-MS due to lower polarity .
  • Sensitivity : As an internal standard, its deuterated structure minimizes ion suppression in MS, similar to diethyl phthalate-d4 and DBP-d4 .
  • Applications: Unlike dinonyl phthalate-d4 (used in environmental matrices) or mono-methyl phthalate-d4 (urine analysis), this compound is tailored for tracing long-chain phthalate metabolism in human biomonitoring .

Commercial Availability and Purity

  • This compound is available as a high-purity standard (≥95%) from Toronto Research Chemicals, typically sold in 1 mg quantities for research use .
  • In contrast, dibutyl phthalate-d4 and diethyl phthalate-d4 are more widely available (e.g., Sigma-Aldrich) and used in larger volumes for routine industrial testing .

Research Findings and Case Studies

  • Human Biomonitoring: A 2023 study using this compound detected low-level exposure to heptyl phthalates in occupational settings, with urinary concentrations correlating with respiratory symptoms .
  • Environmental Analysis: Dinonyl phthalate-d4 was employed in a 2022 study to quantify plasticizer leaching from PVC pipes into groundwater, achieving a detection limit of 0.1 ppb .
  • Limitations: this compound’s niche application limits its commercial availability compared to DBP-d4 or diethyl phthalate-d4, which are referenced in over 50% of GC-MS phthalate studies .

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